

"Ethyl 7-bromo-1H-indole-2-carboxylate chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 7-bromo-1H-indole-2-carboxylate</i>
Cat. No.:	B091832

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 7-bromo-1H-indole-2-carboxylate**: Properties, Synthesis, and Applications

Introduction

Ethyl 7-bromo-1H-indole-2-carboxylate is a halogenated derivative of the indole heterocyclic system, a core structure in a vast number of natural products and pharmaceuticals.^{[1][2]} Its strategic importance in modern chemical research and development stems from its utility as a versatile building block. The indole nucleus itself is a privileged scaffold in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.^{[1][3][4][5][6]}

This technical guide provides a comprehensive overview of **Ethyl 7-bromo-1H-indole-2-carboxylate**, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical and spectroscopic properties, provide detailed protocols for its synthesis and purification, and explore its reactivity and strategic applications, particularly in the realm of palladium-catalyzed cross-coupling reactions which are central to modern drug discovery.^[7] The presence of the bromine atom at the C7-position provides a crucial reactive handle, enabling chemists to introduce molecular diversity and construct complex molecular architectures.^{[4][8]}

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization of a chemical compound is fundamental to its application in research. The identity, purity, and structural integrity of **Ethyl 7-bromo-1H-indole-2-carboxylate** are established through a combination of physical measurements and spectroscopic analysis.

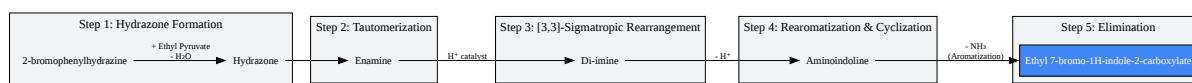
Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. These properties are essential for handling, storage, and regulatory compliance.

Property	Value	Reference(s)
CAS Number	16732-69-7	[4][9][10]
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂	[4][10][11]
Molecular Weight	268.11 g/mol	[4][10][12]
Appearance	White to off-white powder/solid	[4][10]
Melting Point	85-86 °C	[13]
IUPAC Name	ethyl 7-bromo-1H-indole-2-carboxylate	[5]
Storage Conditions	Store at 0-8 °C, protected from light	[4]

Spectroscopic Analysis

Spectroscopic methods provide an unambiguous fingerprint of the molecule, confirming its structure and purity. While a complete, published spectrum for this specific compound is not readily available, its features can be reliably predicted based on well-established principles and data from analogous structures.[14][15][16]


Technique	Expected Features
Mass Spec (ESI+)	The positive-ion electrospray mass spectrum will show a prominent molecular ion peak cluster corresponding to $[M+H]^+$ at m/z 268 and 270, reflecting the natural isotopic abundance of bromine (^{79}Br and ^{81}Br). The observed value is m/z = 268 $[M+H]^+$. ^[9]
^1H NMR	δ ~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the indole ring. δ ~7.5-7.8 ppm (doublet, 1H): Aromatic proton at C4. δ ~7.1-7.4 ppm (doublet, 1H): Aromatic proton at C6. δ ~7.0-7.2 ppm (triplet, 1H): Aromatic proton at C5. δ ~7.0 ppm (singlet, 1H): Proton at C3. δ ~4.4 ppm (quartet, 2H): -OCH ₂ - protons of the ethyl ester. δ ~1.4 ppm (triplet, 3H): -CH ₃ protons of the ethyl ester.
^{13}C NMR	~162 ppm: C=O of the ester. ~135-140 ppm: Quaternary carbons C7a and C2. ~115-130 ppm: Aromatic carbons C4, C5, C6, and C3a. ~105-115 ppm: C7 (attached to Br) and C3. ~61 ppm: -OCH ₂ - of the ethyl ester. ~14 ppm: -CH ₃ of the ethyl ester.
Infrared (IR)	~3300-3400 cm ⁻¹ : N-H stretching vibration. ~1680-1710 cm ⁻¹ : C=O stretching of the α,β -unsaturated ester. ~1500-1600 cm ⁻¹ : C=C aromatic stretching. ~550-650 cm ⁻¹ : C-Br stretching.

Part 2: Synthesis and Purification

The most common and efficient route to synthesize **Ethyl 7-bromo-1H-indole-2-carboxylate** is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, in this case, 2-bromophenylhydrazine and ethyl pyruvate, respectively.^[9]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole ring.

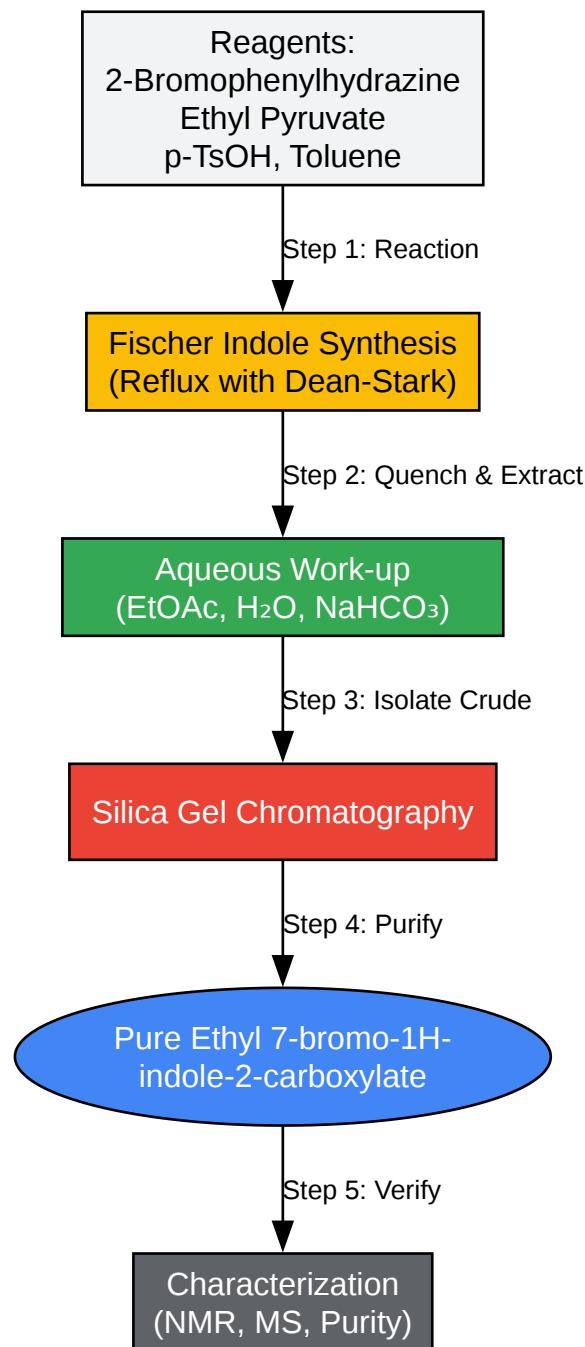
[Click to download full resolution via product page](#)

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[9] The causality behind using an acid catalyst like p-toluenesulfonic acid (p-TsOH) is to facilitate both the initial hydrazone formation and the subsequent cyclization steps. The Dean-Stark apparatus is critical for removing water, which drives the equilibrium towards product formation.

- **Reagent Preparation:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL).
- **Addition of Pyruvate:** Add ethyl pyruvate (6.74 mL) to the solution.
- **Initial Reflux:** Heat the mixture to reflux for 2 hours, collecting the water that forms in the Dean-Stark trap.
- **Catalyst Addition:** In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux it with a Dean-Stark trap for 2 hours to ensure it is anhydrous.


- Main Reaction: Cool the initial reaction mixture to 40°C and combine it with the anhydrous p-TsOH/toluene solution.
- Final Reflux: Heat the combined mixture to reflux and continue the reaction until starting material is consumed (monitor by TLC).
- Cooling: Once the reaction is complete, cool the flask to room temperature.

Detailed Protocol: Work-up and Purification

A meticulous work-up and purification sequence is essential to isolate the product in high purity, removing the acid catalyst and unreacted starting materials.

- Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel.
- Aqueous Wash: Wash the organic layer sequentially with water (2 x 100 mL) and a saturated aqueous sodium bicarbonate solution (2 x 100 mL). The bicarbonate wash is crucial for neutralizing and removing the p-TsOH catalyst.
- Drying: Dry the organic phase over anhydrous magnesium sulfate.
- Decolorization: Add activated carbon to the solution, stir for 15 minutes, and then filter through a pad of diatomaceous earth. This step removes colored impurities. Repeat if necessary.[9]
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
- Chromatography: Purify the crude residue by silica gel column chromatography using a solvent mixture such as petroleum ether/dichloromethane (7:3) as the eluent.[9]
- Final Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield **Ethyl 7-bromo-1H-indole-2-carboxylate** as a solid (typical yield: ~47%).[9]

Overall Synthesis Workflow

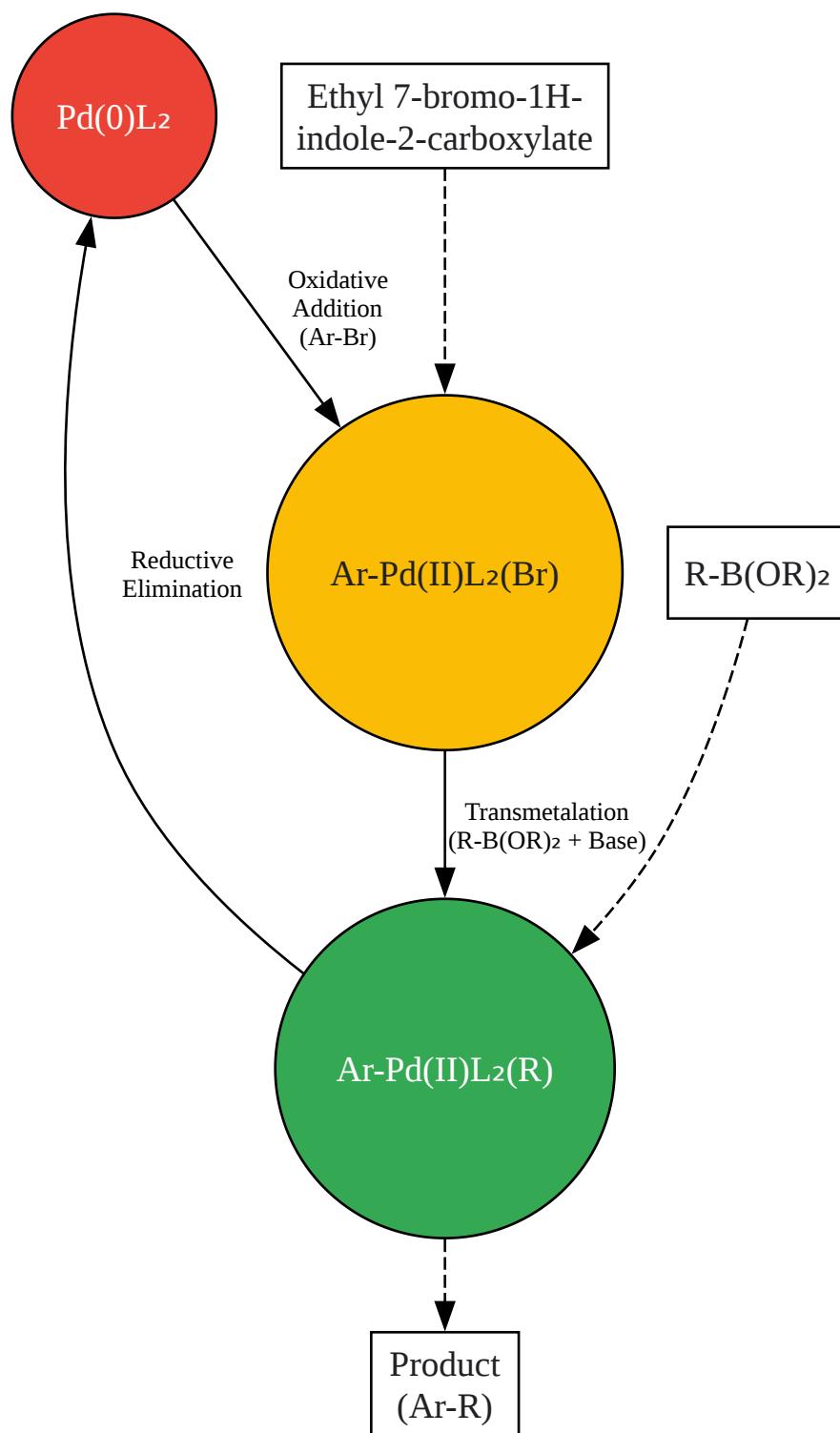
[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic value of **Ethyl 7-bromo-1H-indole-2-carboxylate** lies in its capacity for further functionalization. The C7-bromo substituent is a versatile handle for introducing a wide range of chemical moieties through cross-coupling reactions, a cornerstone of modern synthetic chemistry.^{[3][4]}

Palladium-Catalyzed Cross-Coupling Reactions


Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.^{[7][17]} Bromoindoles are excellent substrates for these transformations, enabling the rapid diversification of the indole scaffold for structure-activity relationship (SAR) studies in drug discovery.^{[8][18]}

Common transformations include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, vinylation).
- Heck Coupling: Reaction with alkenes to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Generalized Catalytic Cycle (Suzuki Coupling Example)

The mechanism for these reactions generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 7-bromo-1H-indole-2-carboxylate | 16732-69-7 [chemicalbook.com]
- 10. Ethyl 7-bromo-1H-indole-2-carboxylate 16732-69-7 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. Ethyl 7-bromo-1H-indole-2-carboxylate 16732-69-7 [sigmaaldrich.com]
- 13. Ethyl 7-bromo-1H-indole-2-carboxylate price, buy Ethyl 7-bromo-1H-indole-2-carboxylate - chemicalbook [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 17. nobelprize.org [nobelprize.org]
- 18. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. ["Ethyl 7-bromo-1H-indole-2-carboxylate chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091832#ethyl-7-bromo-1h-indole-2-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com